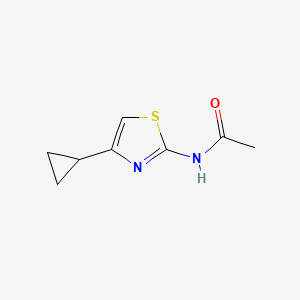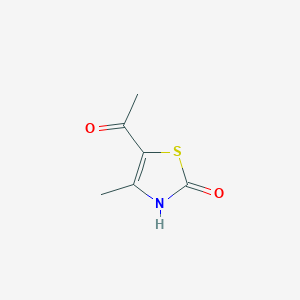
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde
Descripción general
Descripción
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H7NO3 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Derivatives: Alkyl 4-aminobenzoates react with maleic anhydride to form alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines (Kolyamshin, Danilov, & Kol’tsov, 2007).
- Organotin(IV) Complexes: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid forms complexes with various organotin compounds, characterized by elemental analysis and spectral studies. These complexes were assessed for toxicity using Brine Shrimp method (Shahid et al., 2005).
Applications in Drug Synthesis
- Small Molecule Anticancer Drugs: 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, can be synthesized from commercially available materials. This compound plays a significant role in the development of new anticancer drugs (Zhang, Cao, Xu, & Wang, 2018).
Catalytic and Electrochemical Applications
- Electrochemical Activity: The electrochemical polymerization of pyrrole containing TEMPO side chain shows high electrocatalytic activity for benzyl alcohol oxidation. This research provides insights into the potential application of these compounds in electrochemical processes (Lu et al., 2014).
Heterobifunctional Coupling Agent
- Chemoselective Conjugation of Proteins and Enzymes: A heterobifunctional coupling agent derived from this compound was developed for chemoselective conjugation of proteins and enzymes, showcasing its utility in biochemical applications (Reddy et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is thiol groups present in various biomolecules . The compound is known to form covalent bonds with these thiol groups, enabling the connection of the biomolecule with a thiol .
Mode of Action
The compound interacts with its targets through a covalent bonding mechanism . The maleimide group in the compound reacts with a thiol group to form a covalent bond . This interaction results in the connection of the biomolecule with a thiol .
Biochemical Pathways
Given its ability to form covalent bonds with thiol groups, it can be inferred that the compound may influence pathways involving proteins with reduced cysteines .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biomolecules it interacts with. By forming covalent bonds with thiol groups, the compound can potentially alter the structure and function of these biomolecules .
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSRAILPRQASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219651 | |
| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32487-80-2 | |
| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32487-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-[(3-methyl-2-thienyl) methylene]-2-thioxo-4-thiazolidinone](/img/structure/B3259817.png)





![(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B3259859.png)



![3-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B3259911.png)


